REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8](Cl)=[N:9]2)=[CH:4][CH:3]=1.[CH3:13][N:14]1[CH:18]=[C:17](B2OC(C)(C)C(C)(C)O2)[CH:16]=[N:15]1.C(=O)([O-])[O-].[Na+].[Na+].O>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8]([C:17]3[CH:16]=[N:15][N:14]([CH3:13])[CH:18]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:2.3.4,^1:44,46,65,84|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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BrC1=CC=C2N=CC(=NC2=C1)Cl
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Name
|
|
Quantity
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17.1 g
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Type
|
reactant
|
Smiles
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CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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41.1 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
|
Name
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|
Quantity
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0.95 g
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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by bubbling nitrogen through for 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 15 hours
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Duration
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15 h
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Type
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EXTRACTION
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Details
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extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Type
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CUSTOM
|
Details
|
to give 29.9 g
|
Type
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CUSTOM
|
Details
|
The crude compound was purified by chromatography over silica gel (Irregular SiOH, 20-45 μm, 1000 g MATREX; mobile phase 0.1% NH4OH, 98% DCM, 2% CH3OH)
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Type
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CUSTOM
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Details
|
The pure fractions were collected
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Type
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CONCENTRATION
|
Details
|
concentrated till dryness
|
Name
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|
Type
|
product
|
Smiles
|
BrC1=CC=C2N=CC(=NC2=C1)C=1C=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |